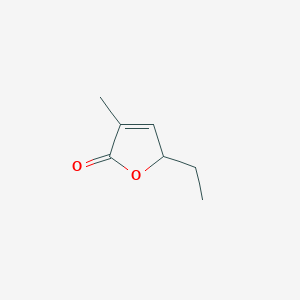

5-Ethyl-3-methylfuran-2(5H)-one

Description

Significance of Furanone Heterocycles in Contemporary Chemical Research

Furanone derivatives, including γ-lactones like butenolides, represent a prominent category of oxygenated heterocycles that form the core of numerous natural product pharmacophores. researchgate.net Their π-excessive nature makes them exceptionally stable in metabolic pathways and readily accessible through synthetic routes. researchgate.net The furanone ring and its derivatives are subjects of intense research interest due to their diverse applications in medicinal chemistry. researchgate.net Researchers have successfully developed various synthetic methods to create functionalized furanones, which are valuable precursors for a wide range of other compounds. researchgate.net The unique carbon skeleton of 2(5H)-furanones is found in many natural products, highlighting their importance as building blocks in organic synthesis. researchgate.net

Structural Classification of Furanones Relevant to 5-Ethyl-3-methylfuran-2(5H)-one

Furanones are broadly classified based on the position of the carbonyl group within the five-membered ring. foreverest.net The two primary categories are 3(2H)-furanones and 2(5H)-furanones. foreverest.net In the 3(2H)-furanone structure, substituents can be located at the 2, 4, and 5 positions. foreverest.net For 2(5H)-furanones, such as this compound, the 3, 4, and 5 positions are available for substitution. foreverest.net These positions, particularly at C3 and C4, can also be part of a fused ring system, often with a benzene (B151609) ring. foreverest.net this compound belongs to the butenolide subclass of furanones. nih.gov

Evolution of Research in 2(5H)-Furanone Chemistry

Research into 2(5H)-furanones has gained considerable momentum due to their role as key components in biologically active natural products and their utility as versatile synthetic intermediates. researchgate.netmedchemexpress.com The development of synthetic strategies based on 2(5H)-furanones has become a significant area of focus in organic synthesis. researchgate.net The progress in this field includes the formation of carbon-oxygen, carbon-nitrogen, carbon-sulfur, carbon-phosphorus, carbon-selenium, and carbon-silicon bonds on the 2(5H)-furanone ring. researchgate.net Furthermore, the synthesis of novel chiral compounds and strained ring systems from various chiral 2(5H)-furanones is an expanding area of research. foreverest.net The selective catalytic oxidation of furfural (B47365) to produce 2(5H)-furanone is another important advancement in the field. researchgate.net

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| This compound | C7H10O2 | 126.15 | - | - |

| 5-Ethyl-3-hydroxy-4-methyl-2(5H)-one | C7H10O3 | 142.15 | 83-86 / 0.5 mmHg | 31-35 |

| 2(5H)-Furanone | C4H4O2 | 84.07 | - | - |

| 2-Ethyl-5-methylfuran | C7H10O | 110.15 | 118-119 | - |

Structure

2D Structure

3D Structure

Properties

CAS No. |

26329-68-0 |

|---|---|

Molecular Formula |

C7H10O2 |

Molecular Weight |

126.15 g/mol |

IUPAC Name |

2-ethyl-4-methyl-2H-furan-5-one |

InChI |

InChI=1S/C7H10O2/c1-3-6-4-5(2)7(8)9-6/h4,6H,3H2,1-2H3 |

InChI Key |

UVERQUDHQJYTIT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C=C(C(=O)O1)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Ethyl 3 Methylfuran 2 5h One and Its Structural Analogues

Strategic Approaches to 2(5H)-Furanone Ring Construction

The construction of the 2(5H)-furanone ring can be achieved through several strategic approaches, each offering distinct advantages in terms of substrate scope and efficiency.

Cyclization Reactions for Furanone Synthesis

Intramolecular cyclization is a fundamental strategy for the synthesis of 2(5H)-furanones. This can involve the cyclization of hydroxy acids, where a hydroxyl group attacks a carboxylic acid group within the same molecule to form the lactone ring. youtube.com Another approach is the phosphine-catalyzed ring-opening of functionalized cyclopropenones, which generates reactive ketene (B1206846) ylides that can be trapped by a pendant hydroxy group to form the butenolide scaffold. acs.orgescholarship.org This method is notable for its mild reaction conditions and tolerance of a wide array of functional groups. acs.orgescholarship.org

Ring-closing metathesis (RCM) has also emerged as a powerful tool for the synthesis of substituted 2(5H)-furanones, particularly for structurally complex targets. oregonstate.edu Furthermore, a TFA-catalyzed dehydrofluorinative cyclization of 2,2-difluoro-3-hydroxy-1,4-diketones provides a route to fluoro 3(2H)-furanones. acs.org

Condensation and Multi-component Reactions for Furanone Scaffolds

Condensation reactions are a cornerstone of furanone synthesis. The Knoevenagel condensation, for instance, is a widely used method. rsc.org Multi-component reactions, where multiple starting materials react in a single step to form a complex product, offer an efficient and atom-economical approach to diverse furanone scaffolds. researchgate.net For example, a three-component reaction involving anilines, aldehydes or 1-ethylindoline-2,3-dione, and diethyl acetylenedicarboxylate (B1228247) can produce functionalized furan-2-ones in high yields. researchgate.net

Aldol (B89426) Addition and Cyclo-condensation Routes to 2(5H)-Furanones

Aldol addition reactions, followed by cyclization, provide a direct pathway to the 2(5H)-furanone core. mdpi.com A one-pot furanone annulation method involves a titanium-mediated direct aldol addition and a subsequent acid-induced cyclo-condensation. mdpi.comresearchgate.net This approach has been successfully applied to produce 5-aryl substituted 2(5H)-furanones which can serve as partners in cross-coupling reactions. mdpi.comresearchgate.net A similar strategy utilizing a TiCl4-n-Bu3N mediated aldol addition followed by an intramolecular enol-lactonization/cyclization cascade has been developed for the synthesis of highly substituted fused γ-alkylidene butenolides. researchgate.net

Specific Synthetic Pathways to 5-Ethyl-3-methylfuran-2(5H)-one and its Derivatives

The synthesis of specifically substituted furanones like this compound often requires tailored synthetic routes.

Preparation from α-Keto Acid Precursors

A known synthesis of 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone, a compound with a sweet, maple-like aroma, starts from diethyl oxalate. researchgate.net The key steps involve a Grignard reaction and a subsequent condensation. The choice of base in the condensation of the intermediate, ethyl 2-oxobutanoate, with propanal is critical. While weaker bases lead to self-condensation, stronger bases like LDA or t-BuOK suppress this side reaction and significantly increase the yield of the desired product. researchgate.net Another route involves the reaction of α-keto acids with tertiary alcohols, catalyzed by a combination of Lewis and Brønsted acids, to produce highly substituted butenolides. organic-chemistry.org

Targeted Functionalization of the Furanone Ring

Once the furanone ring is constructed, it can be further functionalized to introduce desired substituents. For instance, 3-bromo-2-triisopropylsilyloxyfuran can be used as a precursor to generate various α-substituted butenolides through lithium-bromine exchange and subsequent reaction with electrophiles. organic-chemistry.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been successfully employed to introduce aryl groups at the 5-position of the furanone ring. mdpi.comresearchgate.net The functionalization of the furanone ring can also be achieved through Michael addition reactions. rsc.orgresearchgate.net For instance, the reaction of 2(5H)-furanone with fatty amines can lead to the formation of amphoteric surfactants through a condensation and a Michael reaction. rsc.orgresearchgate.net

Stereoselective Synthesis Approaches for Furanone Structures

The creation of specific stereoisomers of substituted furanones is a paramount objective in modern organic synthesis, as the biological activity of such compounds is often dictated by their three-dimensional structure. Catalytic asymmetric methods, which employ small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product, are at the forefront of this field. acs.orgacs.orgnih.gov These strategies can be broadly categorized into organocatalysis and metal-based catalysis.

Organocatalysis: This branch of catalysis utilizes small, metal-free organic molecules to induce stereoselectivity. For the synthesis of chiral furanones, several powerful organocatalytic transformations have been developed. nih.govmdpi.com

Asymmetric Michael Additions: The vinylogous Michael addition, where a nucleophile adds to the γ-position of an α,β-unsaturated system, is a cornerstone of furanone synthesis. Chiral amines and squaramide-based catalysts have proven highly effective in promoting the addition of various nucleophiles to α,β-unsaturated γ-butyrolactams or other furanone precursors. rsc.org For instance, a chiral bifunctional amine-squaramide catalyst can facilitate the reaction between an α,β-unsaturated γ-butyrolactam and 2-enoylpyridines, affording γ-substituted butyrolactams in high yields (up to 99%) and with excellent diastereoselectivities (up to >99:1 dr) and enantioselectivities (up to >99% ee). rsc.org

Cascade and Tandem Reactions: Organocatalysis excels in mediating cascade reactions, where multiple bonds are formed in a single, uninterrupted sequence. Proline and its derivatives are workhorse catalysts for these transformations. nih.gov One-pot strategies combining Knoevenagel condensation, Michael addition, and lactonization have been devised to construct highly substituted γ-butyrolactones from simple starting materials. nih.gov These methods are highly atom-economical and can generate significant molecular complexity rapidly. nih.govnih.gov

Metal-Based Catalysis: Chiral complexes of transition metals offer a complementary and powerful toolkit for stereoselective furanone synthesis. The Lewis acidic nature of the metal center can activate substrates towards nucleophilic attack, while the chiral ligand environment dictates the stereochemical outcome. acs.orgnih.gov

Copper-Catalyzed Reactions: Chiral copper complexes, particularly those employing bis(oxazoline) (Box) ligands, are versatile catalysts. They have been used in cascade annulations of 2-silyloxyfurans with azoalkenes to produce fused butyrolactones through a sequence of vinylogous Mukaiyama 1,6-Michael addition and a subsequent intramolecular Michael addition. acs.org

Scandium and Nickel Catalysis: For constructing challenging adjacent quaternary and tertiary stereocenters, a chiral N,N'-dioxide–scandium(III) complex has been successfully used. This catalyst activates γ-butenolide as a nucleophile for Mannich-type reactions, yielding products with excellent diastereo- and enantioselectivities. acs.orgnih.gov More recently, nickel-catalyzed enantioselective reductive coupling of acrylates with ketones has emerged as a powerful method for synthesizing γ-butyrolactones bearing a γ-quaternary stereocenter, a common motif in natural products. nih.gov

The table below summarizes key findings from recent studies on the stereoselective synthesis of furanone analogues.

| Catalyst/Method | Substrate Type | Product Type | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| Chiral Amine-Squaramide rsc.org | α,β-Unsaturated γ-butyrolactam & 2-enoylpyridine | γ-Substituted α,β-unsaturated butyrolactam | up to 99 | >99:1 | up to >99 |

| N,N'-Dioxide–Sc(III) Complex nih.gov | γ-Butenolide & N-Thiophosphinoyl Ketimine | δ-Amino γ,γ-disubstituted butenolide | up to 99 | >20:1 | up to 99 |

| Nickel/Quinoline-Oxazoline Ligand nih.gov | Acrylates & Ketones | γ-Butyrolactone with γ-quaternary center | High | - | up to 98 |

| Organocatalytic Tandem Reaction nih.gov | Aldehyde, Malononitrile, α-Ketoester | Polysubstituted γ-Butyrolactone | Moderate | High | High |

Emerging Green Chemistry Principles in Furanone Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic strategies for furanones. numberanalytics.comnih.gov This shift is driven by the need for more sustainable, efficient, and environmentally benign manufacturing processes.

Biocatalysis: Enzymes are highly efficient and selective catalysts that operate under mild conditions (aqueous media, ambient temperature, and pressure). Their use in furanone synthesis represents a significant green advancement. numberanalytics.comnih.gov

Baeyer-Villiger Monooxygenases (BVMOs): These enzymes catalyze the Baeyer-Villiger oxidation of cyclic ketones to lactones. BVMO-catalyzed reactions often exhibit different regioselectivity compared to their chemical counterparts and proceed with high enantioselectivity, providing access to chiral lactones that are difficult to obtain through traditional methods. nih.gov

Lipases and Esterases: These hydrolases can be used for the kinetic resolution of racemic hydroxy acids or the desymmetrization of prochiral diesters to produce enantiomerically pure precursors for furanone synthesis. numberanalytics.com

Greener Reaction Conditions and Reagents: A major focus of green chemistry is the replacement of hazardous solvents and reagents with safer alternatives.

Aqueous Synthesis: Performing reactions in water is a key goal of green chemistry. A green Baeyer-Villiger oxidation has been developed using Oxone, an inexpensive and non-polluting oxidizing agent, in a buffered aqueous solution. organic-chemistry.orgacs.org This method avoids the need for hazardous peracids and organic solvents, converting cyclic ketones into lactones in high yields. organic-chemistry.org

Renewable Feedstocks: The use of starting materials derived from renewable biomass instead of petrochemicals is a fundamental principle of green chemistry. numberanalytics.com For example, the synthesis of furanone-based surfactants has been demonstrated starting from furfural (B47365), which is readily obtained from agricultural waste.

Process Intensification:

One-Pot and Tandem Reactions: As mentioned in the previous section, organocatalytic and multi-catalytic one-pot syntheses are inherently greener. nih.govnih.gov By combining several synthetic steps into a single operation, they reduce the number of purification steps, minimize solvent use and waste generation, and save time and energy. mdpi.comresearchgate.net

CO₂ as a C1 Feedstock: A frontier in sustainable chemistry is the use of carbon dioxide (CO₂) as a renewable C1 building block. Research is underway to develop catalytic methods for the direct incorporation of CO₂ into lactones and other heterocyclic structures, which could provide a highly sustainable route to these valuable compounds in the future. nih.gov

The table below highlights some emerging green approaches applicable to furanone synthesis.

| Green Principle | Method/Reagent | Advantage |

| Biocatalysis nih.gov | Baeyer-Villiger Monooxygenases (BVMOs) | High enantioselectivity, mild aqueous conditions, alternative regioselectivity. |

| Safer Reagents/Solvents organic-chemistry.org | Oxone in buffered water | Avoids hazardous peracids and organic solvents; non-polluting. |

| Renewable Feedstocks | Synthesis from furfural | Utilizes biomass-derived starting materials instead of petrochemicals. |

| Atom Economy/Process Efficiency mdpi.comnih.gov | One-Pot/Tandem Catalytic Reactions | Reduces waste, solvent use, and purification steps; improves overall process efficiency. |

| Use of Renewable Feedstocks nih.gov | Catalytic incorporation of CO₂ | Utilizes an abundant, non-toxic, and renewable C1 source. |

Chemical Reactivity and Transformation Mechanisms of 5 Ethyl 3 Methylfuran 2 5h One

Electrophilic and Nucleophilic Substitution Reactions on the Furanone Ring

The furanone ring can undergo both electrophilic and nucleophilic substitution reactions, with the regioselectivity being highly dependent on the reaction conditions and the nature of the attacking species.

Electrophilic Substitution: Furan (B31954) itself is highly reactive towards electrophiles, more so than benzene (B151609), due to the electron-donating effect of the oxygen atom which increases the electron density of the ring. numberanalytics.com This enhanced reactivity makes it susceptible to electrophilic attack, primarily at the 2- and 5-positions. numberanalytics.com Common electrophilic substitution reactions include nitration and bromination. numberanalytics.com For instance, 2(5H)-furanone can be brominated using bromine in diethyl ether, followed by dehydrobromination, to yield 3-bromo-2(5H)-furanone. unipi.it

Nucleophilic Substitution: The conjugated system of 2(5H)-furanones also allows for nucleophilic attack. nih.gov The reactivity is influenced by the substituents on the ring. For example, 3,4-dihalo-5-hydroxy-2(5H)-furanones are highly reactive due to the presence of the carbonyl group conjugated with a double bond and labile halogen atoms, which provide sites for substitution. nih.gov Nucleophiles such as amines can react with the furanone ring. Primary aryl and heteroaryl amines have been shown to react with mucochloric acid in polar solvents in a Michael-type addition-elimination reaction, where the amino group attaches to the C4 position. nih.gov The nucleophilic addition of pyrrolidine (B122466) to 2-(5H)-furanone can also be catalyzed by H-bonding receptors. lookchem.com

In some cases, nucleophilic substitution can lead to ring-opening. For instance, the reaction of certain 2(5H)-furanone derivatives with amines in toluene (B28343) can involve an initial attack of the amine on the C2 atom, followed by opening of the furan ring. researchgate.net

Oxidation and Reduction Pathways of Furanones

The furanone ring can be subjected to both oxidation and reduction, leading to a variety of transformed products.

Oxidation: The oxidation of the furan ring is a key step in the metabolic activation of many furan-containing compounds, often leading to the formation of reactive electrophilic intermediates like epoxides or cis-enediones. nih.gov The substitution pattern on the furan ring influences the nature of the oxidized metabolite formed. nih.gov In synthetic applications, the oxidation of furfural (B47365) using hydrogen peroxide in the presence of a TS-1 catalyst can yield 5-hydroxy-2(5H)-furanone. chemrxiv.org Furthermore, the oxidation of thioether-substituted 2(5H)-furanones with hydrogen peroxide in acetic acid can lead to the formation of the corresponding sulfones. researchgate.netnih.gov

Reduction: The reduction of 2(5H)-furanones can be achieved using various reducing agents. For example, 5-alkoxy derivatives of dihalomuco acids have been reduced on lead electrodes to yield 5-alkoxy-3-chloro-2(5H)-furanones. nih.gov The electrochemical reduction of 5-arylsulfanyl- and 5-arylsulfonyl-3,4-dichloro-2(5H)-furanones primarily proceeds via the elimination of the substituent at the C5 position. researchgate.net

Cross-Coupling Reactions Involving 2(5H)-Furanone Scaffolds

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to 2(5H)-furanone scaffolds to introduce a wide range of substituents.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst, is a widely used method. wikipedia.orgorganic-chemistry.org This reaction has been employed to synthesize 4-substituted 2(5H)-furanones by coupling 4-tosyl-2(5H)-furanone with various boronic acids. organic-chemistry.org The reaction proceeds efficiently under mild conditions, for example, using PdCl2(PPh3)2 and potassium fluoride (B91410) in a THF-H2O solvent mixture at 60°C. organic-chemistry.org Similarly, 5-(4-bromophenyl)-furan-2(5H)-ones and 5-(4-tosyloxyphenyl)-3,4-dimethylfuran-2(5H)-ones have been successfully subjected to Suzuki-Miyaura cross-coupling to yield biphenyl-substituted products. mdpi.com

Heck Reaction: The Heck reaction, another palladium-catalyzed process, couples an unsaturated halide or triflate with an alkene. nih.govresearchgate.net This reaction has been utilized in domino sequences involving furanone scaffolds. For instance, a palladium-catalyzed domino Heck-Suzuki reaction has been developed for the synthesis of complex polycyclic ring systems. cam.ac.uk

Sonogashira Coupling: The Sonogashira coupling reaction, which pairs terminal alkynes with aryl or vinyl halides, has also been applied to furanones. 5-Substituted 3,4-dihalo-2(5H)-furanones have been reacted with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst to produce 2(5H)-furanone derivatives containing an enediyne structure. sioc-journal.cn

Nickel-Catalyzed Cross-Coupling: In addition to palladium, nickel catalysts have also proven effective. Nickel(II)-catalyzed cross-coupling of 4-tosyl-2(5H)-furanone with various organozinc reagents provides an efficient route to 4-substituted 2(5H)-furanones. oup.com

| Coupling Reaction | Furanone Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 4-Tosyl-2(5H)-furanone | Boronic Acids | PdCl2(PPh3)2 / KF | 4-Substituted 2(5H)-furanones | organic-chemistry.org |

| Suzuki-Miyaura | 5-(4-Bromophenyl)-furan-2(5H)-one | (p-Cl)C6H4B(OH)2 | Pd(OAc)2 / PPh3 / K2CO3 | Biphenyl-substituted 2(5H)-furanone | mdpi.com |

| Sonogashira | 5-Substituted 3,4-dihalo-2(5H)-furanone | Terminal Alkynes | Pd(PPh3)4 / CuI / KF | 2(5H)-Furanone with enediyne structure | sioc-journal.cn |

| Nickel-Catalyzed | 4-Tosyl-2(5H)-furanone | Organozinc Reagents | Nickel(II) catalyst | 4-Substituted 2(5H)-furanones | oup.com |

Isomerization and Thermal Decomposition Dynamics of Furanones

Furanones can undergo isomerization and decomposition under thermal conditions, leading to a variety of products through complex reaction pathways.

Isomerization: Theoretical studies have shown that the interconversion between 2(3H)-furanone and 2(5H)-furanone can occur upon heating. nih.govacs.org This process is thought to proceed via a 1,2-hydrogen transfer reaction that results in an open-ring ketenoic aldehyde, which can then re-cyclize to the other isomer. nih.govacs.org For instance, the thermolysis of 5-methyl-2(3H)-furanone (α-angelica lactone) can lead to its isomerization to the 2(5H) isomer. acs.org

Thermal Decomposition: The thermal decomposition of furanones is a complex process that can yield a variety of smaller molecules. The primary decomposition pathways often involve hydrogen transfer and simultaneous ring-opening reactions. nih.govacs.org For example, the thermal decomposition of 3-methyl-2(5H)-furanone can lead to decarbonylation, producing crotonaldehyde (B89634) or methacrolein. acs.org It has been suggested that isomerization to the 3-methyl-2(3H)-furanone precedes this decarbonylation. acs.org In the case of furan itself, thermal decomposition at high temperatures can generate species such as acetylene, ketene (B1206846), carbon monoxide, and propyne. nih.gov

A notable decomposition pathway for 5-methyl-2(5H)-furanone involves a hydrogen atom transfer from the methyl group, leading to the formation of 2,4-pentadienoic acid. nih.govacs.org

| Furanone Derivative | Reaction Type | Key Products | Reference |

|---|---|---|---|

| 2(3H)-Furanone | Isomerization | 2(5H)-Furanone (via open-ring intermediate) | nih.govacs.org |

| 5-Methyl-2(3H)-furanone | Isomerization/Decomposition | 5-Methyl-2(5H)-furanone, Methyl vinyl ketone, CO | acs.org |

| 3-Methyl-2(5H)-furanone | Decomposition | Crotonaldehyde, Methacrolein | acs.org |

| 5-Methyl-2(5H)-furanone | Decomposition | 2,4-Pentadienoic acid | nih.govacs.org |

Reactions Involving Heteroatom Bond Formations on the Furanone Ring (e.g., C-N, C-S, C-P, C-Se, C-Si)

The furanone ring serves as a versatile scaffold for the formation of bonds between carbon and various heteroatoms, leading to a diverse array of functionalized molecules. These reactions are crucial for the synthesis of many biologically active compounds. nih.govresearchgate.net

C-N Bond Formation: The formation of carbon-nitrogen bonds on the furanone ring can be achieved through several methods. numberanalytics.comtcichemicals.com Nucleophilic substitution reactions with amines are common. For example, primary aryl and heteroaryl amines react with 3,4-dihalo-5-hydroxy-2(5H)-furanones (like mucochloric acid) in polar solvents to yield 4-amino derivatives. nih.gov This occurs through a Michael-type addition-elimination mechanism. nih.gov In some instances, the reaction with amines can proceed through the acyclic form of the furanone, especially in the presence of a base. nih.gov Reductive amination of mucochloric acid with amino acid esters leads to the formation of lactams. nih.gov Furthermore, metal-free C-N coupling reactions between 5-alkoxy-3,4-dihalo-2(5H)-furanones and amino acids have been reported. researchgate.net

C-S Bond Formation: Carbon-sulfur bonds can be introduced onto the furanone ring by reacting with sulfur-based nucleophiles. numberanalytics.comchempedia.info For instance, 3,4-dichloro-5-hydroxy-2(5H)-furanone (mucochloric acid) reacts with 2-mercaptoethanol (B42355) in the presence of an acid catalyst. nih.gov The thiolation of 5-alkoxy-3,4-dihalo-2(5H)-furanones with arylthiols in the presence of a base occurs regioselectively to give 4-thiosubstituted products. nih.gov Novel thioethers have been synthesized by reacting stereochemically pure 5-(l)-menthyloxy- or 5-(l)-bornyloxy-2(5H)-furanones with aromatic thiols under basic conditions. researchgate.net

While the provided search results focus heavily on C-N and C-S bond formations, the general reactivity of the furanone ring towards nucleophiles suggests that reactions with phosphorus, selenium, and silicon nucleophiles are also plausible, although less commonly reported in the context of 5-Ethyl-3-methylfuran-2(5H)-one. The principles of nucleophilic attack on the activated positions of the furanone ring would likely apply to these heteroatom nucleophiles as well. numberanalytics.comnumberanalytics.com

Theoretical and Computational Studies on 5 Ethyl 3 Methylfuran 2 5h One

Quantum Chemical Calculations: DFT and Ab Initio Investigations

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of furanone systems. mdpi.comnih.gov These approaches allow for the detailed examination of molecular and electronic structures, as well as the energetic landscapes of chemical transformations.

Conformational Analysis and Molecular Geometries

Table 1: Representative Theoretical Methods for Conformational Analysis of Lactones/Furanones

| Method | Basis Set | Application | Reference |

| DFT (M06-2X) | 6-31+G(d,p) | Geometry Optimization | nih.govumn.eduumn.edu |

| DFT (B3LYP) | 6-31G(d,p) | Conformational Search | chemrxiv.org |

| DFT (B3LYP) | 6-31+G** | Geometry Optimization in Gas Phase and Solvents | nih.gov |

This table is interactive. Click on the headers to sort.

Electronic Structure and Reactivity Descriptors

The electronic structure of 5-Ethyl-3-methylfuran-2(5H)-one governs its reactivity. Quantum chemical calculations can provide valuable descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's electron-donating and accepting abilities, respectively. The HOMO-LUMO energy gap is an indicator of chemical stability.

In studies of other furanocoumarin derivatives, it was found that the HOMO energy, along with other descriptors like minimal electrostatic potential, significantly correlates with their inhibitory effects on certain enzymes. nih.gov This suggests that the electron-donating ability of the furanone system plays a role in its biological interactions. nih.gov NBO analysis is another powerful tool used to understand charge delocalization and hyperconjugative interactions that contribute to the stability of the molecule. researchgate.net

Table 2: Key Electronic Descriptors and Their Significance

| Descriptor | Significance | Related Finding | Reference |

| HOMO Energy | Electron-donating ability | Correlates with biological activity in furanocoumarins | nih.gov |

| LUMO Energy | Electron-accepting ability | Influences reactivity towards nucleophiles | |

| HOMO-LUMO Gap | Chemical stability and reactivity | A smaller gap suggests higher reactivity | |

| Electrostatic Potential | Site of electrophilic/nucleophilic attack | Minimal potential linked to CYP inhibition by furanocoumarins | nih.gov |

This table is interactive. Click on the headers to sort.

Reaction Pathway and Transition State Analysis for Furanone Transformations

Computational methods are instrumental in elucidating the mechanisms of chemical reactions involving furanones. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy and thus the rate of the reaction.

For example, studies on the thermal decomposition of related furan (B31954) derivatives have used quantum chemical calculations to construct detailed kinetic models. nih.gov These models reveal the primary reaction pathways, such as ring-opening and H-abstraction reactions. nih.gov In the context of lactone transformations, computational studies have investigated ring-opening polymerizations and other reactions, identifying the transition structures and intermediates involved. researchgate.net For instance, B3LYP/6-31+G(d) calculations have been used to show that certain cyclic species are transition structures rather than intermediates in the reaction of related lactones. researchgate.netbath.ac.uk The search for transition states is a key step in these investigations, often employing specialized algorithms. youtube.com

Molecular Dynamics Simulations in Furanone Research

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into processes that occur on a longer timescale than can be practically studied with quantum mechanics alone. nih.gov MD simulations are particularly useful for studying molecules in solution, as they can explicitly model the interactions between the solute (the furanone) and the solvent molecules. rsc.org

In research on related lactones like γ-butyrolactone and γ-valerolactone, classical MD simulations have been used to obtain a detailed picture of the intermolecular interactions and the resulting liquid structure. rsc.org These simulations can reveal how dipolar interactions and molecular shape contribute to the ordering of the fluid. rsc.org For furanone derivatives with potential biological activity, MD simulations can be used to study their interactions with biological macromolecules, such as proteins. nih.gov For example, a 200-ns MD simulation was used to analyze the stability and binding of marine-derived furanones to quorum-sensing receptors in Pseudomonas aeruginosa. nih.gov Such simulations can provide information on the stability of the protein-ligand complex, key hydrogen bonding interactions, and the contribution of different residues to the binding affinity. nih.gov

Spectroscopic Parameter Prediction and Validation (e.g., NMR, IR)

A powerful application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to confirm or elucidate molecular structures. nih.gov DFT calculations are widely used for predicting NMR and IR spectra. nih.govyoutube.com

For NMR spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate the isotropic shielding values, which are then converted to chemical shifts. nih.govresearchgate.netacs.org This approach has been successfully applied to complex molecules, including lactones, to assign proton (¹H) and carbon (¹³C) NMR spectra. nih.govacs.org The accuracy of these predictions is often high, with corrected mean absolute errors between computed and experimental shifts being quite small (e.g., 0.02–0.08 ppm for ¹H and 0.8–2.2 ppm for ¹³C in a study of seven-membered lactones). nih.govumn.eduumn.eduacs.org Such calculations can be invaluable for distinguishing between stereoisomers. nih.govumn.eduacs.org

Similarly, IR spectra can be calculated by computing the harmonic vibrational frequencies. researchgate.net The calculated frequencies are often scaled to better match experimental values. These computational spectra can aid in the assignment of experimental IR bands to specific vibrational modes of the molecule. researchgate.net

Table 3: Computational Methods for Spectroscopic Prediction

| Spectroscopy | Computational Method | Level of Theory (Example) | Application | Reference |

| NMR | GIAO-DFT | B3LYP/6-311+G(2d,p) | Chemical Shift Calculation | nih.govacs.org |

| NMR | GIAO-DFT | B3LYP/cc-pVDZ | ¹⁵N Chemical Shift Prediction | rsc.org |

| IR | DFT | B3LYP/6-31G(d,p) | Vibrational Frequency Calculation | researchgate.net |

This table is interactive. Click on the headers to sort.

Computational Approaches to Structure-Activity Relationship (SAR) Derivations for Furanone Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.net Computational methods are essential for generating the molecular descriptors used in QSAR models. These descriptors can be structural, physicochemical, or quantum chemical in nature.

For furanone and lactone derivatives, QSAR studies have been conducted to understand their various biological activities, such as anticancer, antitrypanosomal, and enzyme inhibitory effects. researchgate.netnih.govnih.gov For example, a QSAR study on furanone derivatives as potential COX-2 inhibitors used various descriptors to build a model with good predictive ability. researchgate.net The results indicated that descriptors related to the number of oxygen atoms and polar surface area play a significant role in COX-2 inhibition. researchgate.net

In another study on sesquiterpene lactones, it was found that the presence of an α-methylene-γ-lactone group is crucial for antitrypanosomal activity and cytotoxicity. nih.gov Molecular modeling and docking studies can further illuminate the structural basis for these activities by revealing how the furanone derivatives interact with their biological targets at the molecular level. nih.gov For instance, protein-ligand docking can identify key interactions, such as hydrogen bonds, that are critical for binding. nih.gov These computational SAR approaches are valuable for designing new, more potent furanone derivatives and for predicting the activity of untested compounds. researchgate.netresearchgate.net

Advanced Analytical Methodologies for Characterization and Quantification of 5 Ethyl 3 Methylfuran 2 5h One

Chromatographic Techniques

Chromatography is a fundamental technique for the separation of 5-Ethyl-3-methylfuran-2(5H)-one from other volatile and non-volatile compounds present in a sample. The choice of chromatographic method depends on the sample matrix and the analytical objective.

Gas chromatography is a well-established method for the analysis of volatile compounds like this compound. The technique separates compounds based on their boiling points and affinity for a stationary phase within a capillary column. When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC provides both qualitative and quantitative data.

Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional GC. epa.govbldpharm.com In GCxGC, two columns with different stationary phases are coupled, providing a more detailed separation of complex mixtures. epa.govbldpharm.com This is particularly advantageous for flavor analysis where numerous compounds can co-elute in a single-dimension separation. nih.govsciopen.com GCxGC coupled with time-of-flight mass spectrometry (TOF-MS) is a powerful tool for the untargeted profiling of volatile compounds in intricate samples like coffee and alcoholic beverages. nih.govnih.gov The enhanced peak capacity and sensitivity of GCxGC-TOFMS allow for the detection and identification of trace-level flavor compounds, including furanones. nih.govsciopen.com

A typical GCxGC-TOFMS setup for flavor compound analysis might involve a non-polar first-dimension column and a mid-polar or polar second-dimension column to achieve orthogonal separation. The resulting two-dimensional chromatogram provides a structured map of the volatile components, facilitating their identification. nih.gov

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), is employed for the analysis of less volatile or thermally labile compounds. While this compound is volatile, LC methods can be advantageous, especially when analyzing it alongside non-volatile matrix components.

UHPLC utilizes columns with smaller particle sizes (typically sub-2 µm), which results in higher separation efficiency, improved resolution, and significantly faster analysis times compared to conventional HPLC. nih.govrsc.org The increased pressure tolerance of UHPLC systems allows for the use of longer columns or higher flow rates, further enhancing performance. nih.gov When coupled with mass spectrometry, UHPLC-MS becomes a highly sensitive and selective technique for the analysis of a wide range of compounds. rsc.org For the analysis of furanones in complex food matrices like baby food, UHPLC-MS/MS methods have been developed to ensure high selectivity and sensitivity. researchgate.netnih.gov

The following table provides a comparative overview of typical parameters for HPLC and UHPLC systems.

| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-High Performance Liquid Chromatography (UHPLC) |

| Particle Size | 3 - 5 µm | < 2 µm |

| Column Internal Diameter | 4.6 mm | 1.0 - 2.1 mm |

| Column Length | 100 - 250 mm | 50 - 150 mm |

| Flow Rate | 1 - 2 mL/min | 0.2 - 1.0 mL/min |

| Backpressure | 400 - 600 bar | Up to 1200 bar |

| Analysis Time | Longer | Shorter |

| Resolution | Good | Excellent |

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool for the structural elucidation and quantification of this compound. It is often coupled with chromatographic techniques to provide a powerful analytical platform.

Gas chromatography-mass spectrometry (GC-MS) is commonly used for the analysis of this compound. In GC-MS, the mass spectrometer acts as a detector, providing mass information that aids in the identification of the compound. For enhanced selectivity and to overcome matrix interferences, tandem mass spectrometry (MS/MS) is employed. In GC-MS/MS, a precursor ion corresponding to the mass of the target analyte is selected and fragmented to produce characteristic product ions, which are then monitored. This technique significantly improves the signal-to-noise ratio and is particularly useful for analyzing trace amounts of the compound in complex samples. Methods based on GC-MS/MS have been developed for the quantification of various furanone compounds in food products. eurl-pc.eujst.go.jp

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of a wide range of compounds, including furanones. researchgate.netnih.govnih.gov It combines the separation power of LC with the high selectivity and sensitivity of tandem mass spectrometry. researchgate.netnih.gov LC-MS/MS methods have been successfully developed and validated for the simultaneous determination of multiple analytes, including furanone derivatives, in various food matrices. researchgate.netnih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a compound. chemrxiv.org This capability is invaluable for the unambiguous identification of unknown compounds and for the confirmation of the identity of known compounds like this compound. HRMS can be coupled with both GC and LC systems.

Stable isotope dilution analysis (SIDA) is considered the gold standard for the accurate quantification of compounds in complex matrices. researchgate.netnih.gov This method involves the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ²H, ¹⁵N). The isotopically labeled standard is added to the sample at the beginning of the analytical procedure and behaves identically to the endogenous analyte during extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the labeled standard using mass spectrometry, any losses during sample preparation can be compensated for, leading to highly accurate and precise quantification. researchgate.netnih.govmdpi.com SIDA methods coupled with LC-MS/MS have been developed for the quantification of various small molecules and biomarkers in complex biological and food samples. researchgate.netnih.govmdpi.com

The key steps in a stable isotope dilution assay are summarized in the table below.

| Step | Description |

| 1. Internal Standard Addition | A known amount of the stable isotope-labeled internal standard is added to the sample. |

| 2. Sample Preparation | The sample undergoes extraction and cleanup procedures. The internal standard and the analyte are treated identically. |

| 3. Chromatographic Separation | The analyte and the internal standard are separated from other matrix components using GC or LC. |

| 4. Mass Spectrometric Detection | The mass spectrometer detects and quantifies both the analyte and the internal standard based on their specific mass-to-charge ratios. |

| 5. Quantification | The concentration of the analyte is calculated based on the measured ratio of the analyte to the internal standard. |

Spectroscopic Methods

Spectroscopic techniques are crucial for the structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule. The chemical shifts, coupling constants, and integration of the signals in an NMR spectrum provide detailed information about the connectivity of atoms and the stereochemistry of the molecule. rsc.orgchemicalbook.com

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. masterorganicchemistry.com The absorption of infrared radiation at specific frequencies corresponds to the vibrations of different chemical bonds. For this compound, characteristic IR absorption bands would be expected for the carbonyl group (C=O) of the lactone ring, the hydroxyl group (-OH), and the carbon-carbon double bond (C=C) within the furanone ring. masterorganicchemistry.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By observing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, specific signals corresponding to the ethyl group (a triplet and a quartet), the methyl group (a singlet), and protons on the furanone ring would be expected.

¹³C NMR detects the carbon atoms in the molecule, offering insights into the carbon skeleton. Each unique carbon atom in the structure will produce a distinct signal, including those in the carbonyl group, the double bond, the ethyl group, and the methyl group.

While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on the analysis of similar furanone structures. nih.govchemicalbook.comspectrabase.com

Predicted NMR Data for this compound

| Spectrum | Assignment (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | -CH= | ~5.8 - 6.0 | Singlet (s) |

| -CH(CH₂)CH₃ | ~4.6 - 4.8 | Triplet (t) | |

| -CH₂CH₃ | ~1.6 - 1.8 | Multiplet (m) | |

| -CH₃ | ~1.9 - 2.1 | Singlet (s) | |

| -CH₂CH₃ | ~0.9 - 1.1 | Triplet (t) | |

| ¹³C NMR | C=O (C2) | ~174 | |

| C=C (C3) | ~125 | ||

| =C-CH₃ (C4) | ~160 | ||

| O-CH (C5) | ~85 | ||

| -CH₂CH₃ | ~28 | ||

| -CH₂CH₃ | ~10 | ||

| -CH₃ | ~12 |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2(5H)-furanone derivatives, FTIR spectra prominently feature a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group within the lactone ring. nih.gov Additional characteristic bands reveal the presence of carbon-carbon double bonds (C=C) and carbon-oxygen (C-O) single bonds.

Studies on the 2(5H)-furanone ring system show that the C=O stretching vibration is typically observed in the range of 1735–1787 cm⁻¹. core.ac.ukresearchgate.net

Expected FTIR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2850-3000 | C-H Stretch | Alkyl (ethyl and methyl groups) |

| ~1740-1780 | C=O Stretch | α,β-Unsaturated γ-Lactone |

| ~1670-1690 | C=C Stretch | Alkene in furanone ring |

| ~1000-1250 | C-O Stretch | Lactone ester linkage |

UV-Visible Spectrophotometry

UV-Visible (UV-Vis) spectrophotometry measures the absorption of ultraviolet and visible light by a compound. This technique is particularly useful for detecting molecules containing chromophores, which are parts of a molecule that absorb light. The α,β-unsaturated lactone system in this compound acts as a chromophore.

This conjugated system allows for π → π* electronic transitions when it absorbs UV radiation. uobabylon.edu.iqmsu.edu As the extent of conjugation in a molecule increases, the wavelength of maximum absorption (λmax) shifts to longer wavelengths. utoronto.ca For conjugated systems like α,β-unsaturated ketones and lactones, these absorptions are typically found in the 200-300 nm region of the UV spectrum. msu.edulibretexts.org

Advanced Sample Preparation and Extraction Techniques

To analyze this compound, especially from complex matrices like food or environmental samples, it must first be isolated and concentrated. Several advanced techniques are employed for this purpose.

Solid-Phase Microextraction (SPME)

SPME is a solvent-free extraction technique ideal for volatile and semi-volatile compounds. mdpi.comnih.gov It utilizes a fused-silica fiber coated with a stationary phase, such as Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) or Carboxen/Polydimethylsiloxane (CAR/PDMS). nih.govmdpi.com The fiber is exposed to the headspace of a sample, where analytes partition from the sample matrix onto the fiber coating. mdpi.com After an equilibrium period, the fiber is retracted and transferred to the injection port of a gas chromatograph (GC), where the analytes are thermally desorbed for analysis, often by mass spectrometry (MS). nih.gov This method is valued for its simplicity, sensitivity, and automation capabilities. mdpi.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely used sample preparation technique, particularly for analyzing analytes like pesticides and other contaminants in food matrices. measurlabs.comresearchgate.net The process typically involves two main steps:

Extraction: The sample is first homogenized and then shaken vigorously in a tube with a solvent (commonly acetonitrile) and a mixture of salts (e.g., magnesium sulfate, sodium chloride, and citrate (B86180) buffers). eurl-pc.eusigmaaldrich.com The salts help to induce phase separation between the aqueous and organic layers and control the pH.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile (B52724) supernatant is transferred to a second tube containing a sorbent material, such as primary secondary amine (PSA), to remove interferences like organic acids, sugars, and fatty acids. jst.go.jp After centrifugation, the cleaned-up extract is ready for chromatographic analysis. sigmaaldrich.com

This method has been successfully applied to the extraction of various furanones from food products like meat, cheese, and milk powder. eurl-pc.eujst.go.jp

Liquid-Liquid Extraction (LLE)

LLE is a fundamental separation technique based on the differential solubility of a compound in two immiscible liquids, typically an aqueous phase and an organic solvent. phenomenex.comyoutube.com To extract a moderately non-polar compound like this compound from an aqueous solution, an organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) is added. The mixture is shaken in a separatory funnel, allowing the target compound to partition into the organic layer. youtube.com The layers are then separated, and the organic solvent containing the analyte is collected. This process can be repeated to maximize recovery. LLE is a versatile method used for both purification in synthesis and extraction for analysis. phenomenex.comnih.govresearchgate.net

Emerging Applications and Interdisciplinary Research of 5 Ethyl 3 Methylfuran 2 5h One

Role as a Key Intermediate in Complex Organic Synthesis

The 2(5H)-furanone ring system, a core component of 5-Ethyl-3-methylfuran-2(5H)-one, is a valuable building block in organic synthesis. researchgate.net This structural motif is present in a wide array of natural products, making it an attractive target for synthetic chemists. researchgate.net The reactivity of the furanone ring allows for various chemical transformations, enabling the construction of more complex molecular architectures. researchgate.net

Research has demonstrated the utility of 2(5H)-furanones as versatile synthetic intermediates. researchgate.net Their unique carbon skeleton serves as a foundation for the synthesis of diverse natural products. researchgate.net The ability to introduce substituents at various positions on the furanone ring, such as the ethyl and methyl groups in this compound, provides a pathway to a broad range of derivatives with potential biological activity.

For instance, the synthesis of γ-methyl-substituted butenolides from lactic acid ethyl ester highlights the strategic importance of such intermediates. researchgate.net These compounds are not only valuable in their own right but also serve as chiral building blocks for the synthesis of more complex molecules, including pheromones and other natural products. researchgate.net The development of synthetic routes to optically pure furanone derivatives is a significant area of research, as the stereochemistry of these molecules often plays a crucial role in their biological function.

Contributions to Flavor Chemistry and Aroma Perception

In the realm of flavor chemistry, this compound is recognized for its distinct sensory properties. It is described as having a sweet, maple, and caramel-like odor, with fruity undertones. sigmaaldrich.comepochem.com This complex aroma profile makes it a valuable component in the creation of various food flavorings. epochem.comeuropa.eu

The following table summarizes the organoleptic properties of this compound as reported in various sources.

| Organoleptic Descriptor | Source |

| Caramel | sigmaaldrich.com |

| Maple | sigmaaldrich.com |

| Fruity | sigmaaldrich.com |

| Sweet | sigmaaldrich.comepochem.com |

This table is based on available data and may not be exhaustive.

This compound is utilized in a wide range of food products, including beverages, dairy products, confectionery, and baked goods. epochem.comthegoodscentscompany.com Its ability to impart a sweet and rich aroma makes it a versatile ingredient for food technologists and flavor chemists.

Innovations in Fragrance Formulation and Ingredient Development

The desirable aromatic characteristics of this compound also extend to the fragrance industry. Its sweet and gourmand notes make it a sought-after ingredient in perfume compositions. The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment for its use as a fragrance ingredient, indicating its relevance in this sector. nih.gov

The fragrance industry is in constant pursuit of new molecules with unique and appealing scents to create novel olfactory experiences. google.com While specific details on the use of this compound in commercial fragrances are often proprietary, its known aroma profile suggests its potential application in gourmand and oriental-type perfumes. Some sources also describe a "curried, fenugreek-type note," highlighting its complexity. thegoodscentscompany.com Its high tenacity means it can outlast many other fragrance components, including some musks. thegoodscentscompany.com

The development of new fragrance ingredients involves not only the synthesis of novel compounds but also a thorough understanding of their olfactory properties and their interaction with other fragrance materials. The unique combination of sweet, caramel, and spicy notes in this compound offers perfumers a versatile tool for building complex and memorable scents.

Potential in Biomass Conversion and Renewable Fuels Research

The furan (B31954) structure at the core of this compound is closely related to compounds that can be derived from lignocellulosic biomass. nih.gov Lignocellulose, a major component of plant cell walls, is an abundant and renewable resource for the production of biofuels and value-added chemicals. nih.govresearchgate.net

Research into biomass conversion often focuses on the production of furan derivatives, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), which are considered important platform molecules. nih.govmdpi.com These compounds can be further upgraded to a variety of chemicals and fuel additives. For example, 2-methylfuran, another related compound, can be produced from the hydrolysis and dehydration of hemicellulose and is considered a potential biofuel alternative to gasoline due to its high octane (B31449) number and energy density. mdpi.com

During processes like the autocatalyzed steam explosion of lignocellulose, various furaldehydes are formed, including 5-methylfurfural. nih.gov The formation of such compounds from renewable feedstocks is a key area of research aimed at reducing our reliance on fossil fuels. nih.gov While the direct production of this compound from biomass is not a primary focus, the underlying chemistry of furan ring formation and modification from biomass-derived precursors is highly relevant. The knowledge gained from studying the conversion of lignocellulose to furanic compounds could potentially open up new, sustainable routes for the synthesis of valuable chemicals like this compound in the future.

Future Research Directions for 5 Ethyl 3 Methylfuran 2 5h One and the Furanone Class

Development of Novel and Sustainable Synthetic Strategies for Structural Diversification

The development of new and sustainable methods for synthesizing furanones is a cornerstone of future research. Current strategies often rely on multi-step processes that may not be environmentally benign. Future efforts will likely focus on creating more efficient and greener synthetic routes to access a wider variety of furanone derivatives.

Key areas of development include:

Catalytic Systems: The exploration of novel catalysts is crucial for developing efficient synthetic methods. This includes the use of transition metal catalysts, organocatalysts, and biocatalysts to promote specific bond formations and stereochemical outcomes. For instance, the use of titanium silicate (B1173343) molecular sieves has been shown to be an efficient catalyst for the synthesis of 5-hydroxy-2(5H)-furanone. rsc.orgresearchgate.net

Bio-based Feedstocks: A significant push towards sustainability involves utilizing renewable resources. Research into converting lignocellulosic biomass, a renewable and carbon-neutral resource, into furan-based platform chemicals like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) is a promising avenue. mdpi.comresearchgate.net These platform chemicals can then be transformed into a variety of furanone derivatives.

Photochemical Synthesis: Light-mediated reactions offer a green and powerful tool for chemical transformations. mdpi.com Photochemical methods can be used to synthesize and modify furanone structures under mild conditions, often with high selectivity.

Exploration of Undiscovered Chemical Transformations and Reaction Mechanisms

A deeper understanding of the chemical reactivity of the furanone ring is essential for unlocking its full potential. Future research will delve into previously unexplored chemical transformations and elucidate the underlying reaction mechanisms.

Promising areas of investigation include:

Photochemical Rearrangements: The study of photochemical transformations of 2(5H)-furanones has revealed intriguing rearrangements, such as the di-π-methane rearrangement. tandfonline.com Further exploration of these light-induced reactions could lead to the discovery of novel molecular skeletons.

Electrophilic Cyclization: The electrophilic cyclization of alkynes presents a versatile route to highly substituted 2(3H)-furanones under mild conditions. iastate.edu Future work could expand the scope of electrophiles and substrates to generate a wider array of functionalized furanones.

Reaction Intermediates: Investigating the formation and fate of reactive intermediates, such as those generated during the Maillard reaction to form 3(2H)-furanones, can provide crucial insights into reaction pathways and allow for better control over product distribution. imreblank.ch

Interconversion and Decomposition: Studying the thermal behavior of furanones, including their interconversion and decomposition pathways, is important for understanding their stability and potential degradation products. capes.gov.br

Advanced Computational Modeling for Predictive Understanding of Reactivity and Biological Interactions

Computational chemistry is poised to play an increasingly vital role in furanone research. Advanced modeling techniques can provide predictive insights into both chemical reactivity and biological interactions, guiding experimental efforts and accelerating the discovery process.

Future applications of computational modeling in this field include:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other quantum chemical methods can be employed to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. This can help in understanding and optimizing synthetic reactions.

Predicting Biological Activity: Molecular docking and molecular dynamics simulations can be used to predict how furanone derivatives interact with biological targets, such as proteins and enzymes. nih.gov This can aid in the rational design of new bioactive compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By correlating the structural features of furanones with their biological activities, QSAR models can be developed to predict the potency of new, unsynthesized derivatives.

Elucidation of Broader Biological Roles and Mechanistic Insights in vitro

While some biological activities of furanones are known, a vast landscape of potential biological roles remains to be explored. Future in vitro studies will be critical for uncovering new therapeutic applications and understanding the molecular mechanisms by which furanones exert their effects.

Key research avenues include:

Antimicrobial and Anti-biofilm Activity: Furanone derivatives have shown promise in combating bacterial infections, including those caused by antibiotic-resistant strains like Staphylococcus aureus. mdpi.com Future research will focus on identifying the specific cellular targets of these compounds and their mechanisms of action. Some furanones have been shown to interfere with bacterial quorum sensing, a cell-to-cell communication system. nih.govnih.gov

Anticancer Properties: Certain furanones have demonstrated anti-carcinogenic effects in animal models. nih.gov Further investigation is needed to determine their efficacy against various cancer cell lines and to elucidate the signaling pathways they modulate.

Inflammatory Response: Studies have examined the interaction of furanones with immune cells. For example, one study showed that a synthetic brominated furanone did not cause a significant acute inflammatory response in leukocytes. nih.gov More research is needed to understand the broader immunomodulatory effects of different furanone structures.

Enzyme Inhibition: The ability of furanones to interact with and inhibit enzymes is a key area for future investigation. This could lead to the development of new drugs for a variety of diseases.

Integration of Multi-Omics Data for Comprehensive Furanone Research

The era of "big data" in biology offers unprecedented opportunities to understand the complex effects of furanones on biological systems. Integrating data from multiple "omics" platforms—genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of cellular responses to furanone exposure. nih.govfrontiersin.org

Future research will leverage multi-omics approaches to:

Identify Biomarkers: By analyzing changes across different molecular layers, researchers can identify biomarkers that indicate the efficacy or potential toxicity of furanone compounds. nih.gov

Uncover Novel Pathways: Multi-omics data can reveal previously unknown signaling pathways and molecular networks that are affected by furanones. mdpi.com

Personalized Medicine: In the long term, understanding how an individual's unique molecular profile influences their response to furanones could pave the way for personalized therapeutic strategies. nih.gov

Systems Biology Modeling: Integrated datasets can be used to construct computational models of biological systems, allowing for in silico predictions of furanone effects. frontiersin.org

Web-based platforms and software suites are being developed to facilitate the analysis and interpretation of multi-omics data, making these powerful approaches more accessible to the broader research community. springernature.com

Development of Green and Efficient Production and Application Methodologies

As the potential applications of furanones expand, so does the need for environmentally friendly and economically viable production methods. Future research will focus on developing "green" chemistry approaches for both the synthesis and application of these compounds. eurekalert.org

Key areas for improvement include:

Eco-friendly Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives, such as water or bio-based solvents, is a critical goal. researchgate.net

Catalyst Recovery and Reuse: Developing robust catalytic systems that can be easily recovered and reused will significantly improve the sustainability of furanone synthesis. researchgate.net

Energy Efficiency: Utilizing energy-efficient synthetic methods, such as photochemical reactions that can be driven by sunlight, will reduce the carbon footprint of furanone production. mdpi.com

Waste Minimization: Designing synthetic routes with high atom economy, where a maximal number of atoms from the starting materials are incorporated into the final product, is a key principle of green chemistry.

By focusing on these future research directions, the scientific community can continue to unlock the full potential of 5-Ethyl-3-methylfuran-2(5H)-one and the diverse class of furanone compounds, leading to innovations in medicine, materials science, and beyond.

Q & A

Q. What are the established synthetic routes for 5-Ethyl-3-methylfuran-2(5H)-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via cyclization of γ-keto esters using acid catalysts like H₂SO₄ or Lewis acids (e.g., ZnCl₂). For example, ethyl acetoacetate derivatives substituted with ethyl and methyl groups undergo lactonization under reflux in anhydrous conditions . Yield optimization requires precise control of temperature (80–120°C) and solvent polarity (e.g., toluene vs. DMF). Purity (>95%) is achieved via silica gel chromatography or recrystallization in ethyl acetate/hexane mixtures. NMR (¹H/¹³C) and GC-MS are critical for verifying structural integrity .

Q. How can NMR spectroscopy distinguish between structural isomers of this compound?

- Methodological Answer : Isomers (e.g., 5-ethyl-4-methyl vs. 3-ethyl-5-methyl substitution) are differentiated via coupling constants and chemical shifts. For instance, the lactone carbonyl (C=O) in this compound appears at ~170–175 ppm in ¹³C NMR, while substituent positions alter ring proton splitting patterns in ¹H NMR. 2D-COSY and HSQC experiments resolve overlapping signals, particularly for ethyl/methyl groups adjacent to the oxygen atom .

Q. What spectroscopic techniques are recommended for characterizing the stability of this compound under varying pH and temperature?

- Methodological Answer :

- UV-Vis : Monitor λ_max shifts under acidic/basic conditions to detect ring-opening or hydrolysis.

- FT-IR : Track carbonyl (C=O) stretching frequency changes (1720–1750 cm⁻¹) to assess degradation.

- HPLC : Quantify degradation products (e.g., carboxylic acids) using C18 columns and acetonitrile/water gradients .

Stability studies should replicate physiological (pH 7.4, 37°C) and industrial storage conditions (pH 3–9, 25–60°C) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model electrophilic sites by analyzing Fukui indices and LUMO distributions. The α,β-unsaturated lactone system is prone to Michael additions, with nucleophiles (e.g., amines, thiols) targeting the β-carbon. Solvent effects (PCM model) and transition-state barriers (NEB method) refine reaction feasibility predictions .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Bioassay Standardization : Use positive controls (e.g., ampicillin for antimicrobial assays) and normalize data to cell viability (MTT assays).

- Isomer Purity : Structural isomers (e.g., 5-ethyl vs. 3-ethyl substitution) exhibit divergent activities. HPLC-UV/ELSD ensures >99% purity before testing .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to account for variability in MIC (Minimum Inhibitory Concentration) values .

Q. How does this compound interact with atmospheric oxidants, and what are its environmental degradation pathways?

- Methodological Answer :

- Smog Chamber Studies : Expose the compound to OH radicals (generated via H₂O₂ photolysis) and track products via GC-TOF-MS. Major products include dicarboxylic acids and fragmented aldehydes .

- Computational Kinetics : Master equation solvers (e.g., MESMER) predict lifetime (τ) against ozonolysis and photolysis. The lactone ring’s electron density directs oxidation sites .

Q. What crystallographic methods elucidate the solid-state conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (90 K, Mo-Kα radiation) resolves torsional angles and hydrogen-bonding networks. For example, the dihedral angle between the lactone ring and ethyl group is ~15°, stabilizing the crystal lattice via van der Waals interactions. Data refinement with SHELXL-2018 ensures R-factor <0.05 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.